molecular formula C32H39NO5 B5208681 [4-[(4-Butoxyphenyl)iminomethyl]-3-hydroxyphenyl] 4-octoxybenzoate

[4-[(4-Butoxyphenyl)iminomethyl]-3-hydroxyphenyl] 4-octoxybenzoate

Cat. No.: B5208681
M. Wt: 517.7 g/mol
InChI Key: YLIHUAKQHKPQSD-UHFFFAOYSA-N
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Description

[4-[(4-Butoxyphenyl)iminomethyl]-3-hydroxyphenyl] 4-octoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines aromatic rings with functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Properties

IUPAC Name

[4-[(4-butoxyphenyl)iminomethyl]-3-hydroxyphenyl] 4-octoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO5/c1-3-5-7-8-9-10-22-37-28-16-11-25(12-17-28)32(35)38-30-18-13-26(31(34)23-30)24-33-27-14-19-29(20-15-27)36-21-6-4-2/h11-20,23-24,34H,3-10,21-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIHUAKQHKPQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C=NC3=CC=C(C=C3)OCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(4-Butoxyphenyl)iminomethyl]-3-hydroxyphenyl] 4-octoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which include 4-butoxybenzaldehyde, 3-hydroxybenzaldehyde, and 4-octoxybenzoic acid. These compounds undergo a series of reactions, including condensation, esterification, and imine formation, to yield the final product.

    Condensation Reaction: The first step involves the condensation of 4-butoxybenzaldehyde with 3-hydroxybenzaldehyde in the presence of a base catalyst, such as sodium hydroxide, to form the intermediate compound.

    Esterification: The intermediate compound is then subjected to esterification with 4-octoxybenzoic acid using a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the ester linkage.

    Imine Formation: Finally, the esterified intermediate undergoes imine formation by reacting with an amine, such as aniline, in the presence of an acid catalyst like hydrochloric acid.

Industrial Production Methods

Industrial production of [4-[(4-Butoxyphenyl)iminomethyl]-3-hydroxyphenyl] 4-octoxybenzoate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

[4-[(4-Butoxyphenyl)iminomethyl]-3-hydroxyphenyl] 4-octoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

[4-[(4-Butoxyphenyl)iminomethyl]-3-hydroxyphenyl] 4-octoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [4-[(4-Butoxyphenyl)iminomethyl]-3-hydroxyphenyl] 4-octoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivative with chlorine substituents.

    Steviol glycoside: Glycoside responsible for the sweet taste of Stevia leaves.

    Bis(2-ethylhexyl) terephthalate: Non-phthalate plasticizer used in PVC plastics.

Uniqueness

[4-[(4-Butoxyphenyl)iminomethyl]-3-hydroxyphenyl] 4-octoxybenzoate is unique due to its combination of aromatic rings and functional groups, which confer distinct chemical and physical properties. Unlike dichloroaniline, which is primarily used in dyes and herbicides, or steviol glycoside, which is a natural sweetener, this compound has broader applications in materials science and medicinal chemistry.

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